![molecular formula C17H17ClN2O2 B5739189 N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)

N-[2-(butyrylamino)phenyl]-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(butyrylamino)phenyl]-2-chlorobenzamide, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a cell-permeable calcium chelator that is commonly used to study the role of calcium in various physiological and biochemical processes. BAPTA-AM has a wide range of applications in cell biology, neuroscience, and pharmacology.

Mécanisme D'action

N-[2-(butyrylamino)phenyl]-2-chlorobenzamide works by chelating calcium ions, which are essential for many physiological and biochemical processes. By binding to calcium ions, this compound can prevent their interaction with other molecules, thereby disrupting calcium-dependent processes. This compound is a cell-permeable chelator, which means it can enter cells and chelate intracellular calcium ions.

Biochemical and Physiological Effects:

This compound has a wide range of biochemical and physiological effects. It can disrupt calcium-dependent processes, such as neurotransmitter release, muscle contraction, and cell division. This compound can also affect calcium-dependent enzymes, such as protein kinases and phosphatases. In addition, this compound can affect the function of ion channels and transporters that are regulated by calcium.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(butyrylamino)phenyl]-2-chlorobenzamide has several advantages for lab experiments. It is a cell-permeable chelator, which means it can be used to study intracellular calcium signaling pathways. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It can affect other metal ions besides calcium, which can lead to non-specific effects. This compound can also have toxic effects on cells at high concentrations.

Orientations Futures

There are several future directions for research on N-[2-(butyrylamino)phenyl]-2-chlorobenzamide. One area of research is the development of new calcium chelators that have improved specificity and lower toxicity. Another area of research is the use of this compound in the development of new drugs for the treatment of diseases that involve calcium signaling pathways, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the physiological and biochemical effects of this compound, particularly in the context of different cell types and tissues.

Méthodes De Synthèse

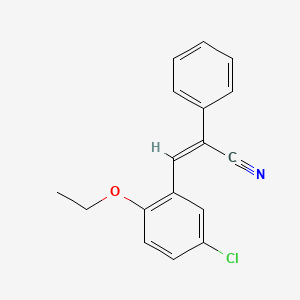

N-[2-(butyrylamino)phenyl]-2-chlorobenzamide can be synthesized using a multi-step process. The first step involves the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid. This is followed by the synthesis of N-(2-aminophenyl) butyramide from 2-nitroaniline and butyric anhydride. The final step involves the reaction of N-(2-aminophenyl) butyramide with 2-chlorobenzoyl chloride to form this compound.

Applications De Recherche Scientifique

N-[2-(butyrylamino)phenyl]-2-chlorobenzamide is widely used in scientific research to study the role of calcium in various physiological and biochemical processes. It is commonly used to study calcium signaling pathways in cells, as well as the role of calcium in neurotransmitter release and synaptic plasticity. This compound is also used to study the role of calcium in muscle contraction and relaxation, as well as in cell division and apoptosis.

Propriétés

IUPAC Name |

N-[2-(butanoylamino)phenyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-2-7-16(21)19-14-10-5-6-11-15(14)20-17(22)12-8-3-4-9-13(12)18/h3-6,8-11H,2,7H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXFVGYXRBHLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)

![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)

![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)

![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)